5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Monoamine oxidase inhibition Neuropsychiatric drug discovery Structure-activity relationship

5-(4-Bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 369394-69-4) is a heterocyclic compound belonging to the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide class. This scaffold is recognized for its ability to inhibit monoamine oxidase (MAO) isoforms, modulate microtubule polymerization, and engage diverse biological targets relevant to neuropsychiatric disorders, oncology, and infectious diseases.

Molecular Formula C17H16BrN3S
Molecular Weight 374.3
CAS No. 369394-69-4
Cat. No. B2505786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS369394-69-4
Molecular FormulaC17H16BrN3S
Molecular Weight374.3
Structural Identifiers
SMILESCNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H16BrN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22)
InChIKeyOJTYYRRQDMDNBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 369394-69-4): A 3,5-Diaryl-4,5-dihydropyrazole-1-carbothioamide for Focused Screening and Lead Optimization


5-(4-Bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 369394-69-4) is a heterocyclic compound belonging to the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide class [1]. This scaffold is recognized for its ability to inhibit monoamine oxidase (MAO) isoforms, modulate microtubule polymerization, and engage diverse biological targets relevant to neuropsychiatric disorders, oncology, and infectious diseases [2][3]. The compound features a unique substitution pattern combining a 4-bromophenyl group at the 5-position, a phenyl group at the 3-position, and an N-methyl carbothioamide moiety, which collectively confer distinct electronic, steric, and hydrogen-bonding properties compared to halogen-free and alternative halogen analogues [2].

Why Generic 3,5-Diaryl-4,5-dihydropyrazole-1-carbothioamides Cannot Substitute for 5-(4-Bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in Target-Focused Studies


Within the 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide class, subtle variations in aryl ring substitution and N-alkylation profoundly shift both potency and selectivity across biological targets. Literature demonstrates that halogen identity at the 5-phenyl ring directly modulates MAO-A versus MAO-B selectivity, while the N-substituent influences pharmacokinetic behavior and in vivo efficacy [1][2]. The target compound's 4-bromophenyl group provides a distinct steric bulk (van der Waals volume ~26.1 cm³/mol for Br vs. ~15.6 cm³/mol for Cl and ~11.2 cm³/mol for F) and a unique capacity for halogen bonding, features absent in the 4-chloro, 4-fluoro, and unsubstituted phenyl analogues [3]. These structural differences mean that even close congeners cannot be assumed to recapitulate the target compound's biological profile, making direct procurement of the specific CAS entity essential for reproducible structure-activity relationship (SAR) exploration.

Quantitative Differentiation of 5-(4-Bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide from Its Closest Structural Analogues


Halogen-Dependent MAO-A Inhibitory Selectivity: Bromine vs. Chlorine vs. Fluorine at the 5-Phenyl Ring

In a series of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides, halogen substitution at the 5-phenyl ring consistently yielded high MAO-A selectivity, whereas non-halogenated or 2-naphthyl analogues shifted selectivity toward MAO-B [1]. Among halogenated derivatives, the 4-bromophenyl analogue (3-(4-fluorophenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) demonstrated in vivo anxiolytic activity in the elevated plus-maze test, while the 4-chlorophenyl N-methyl analogue and 4-chlorophenyl N-allyl analogue showed antidepressant activity in the Porsolt forced swimming test [1]. Although direct IC50 values for the 4-bromophenyl congener were not disclosed in the abstract, the qualitative differentiation in in vivo behavioral outcomes indicates that bromine substitution directs a distinct pharmacological profile compared to chlorine [1]. In a separate series, the most potent hMAO-A inhibitor identified was 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with an IC50 of 1.0 × 10⁻³ µM against hMAO-A [2]. By class-level inference, replacing the 4-fluorophenyl with the more electron-withdrawing and sterically demanding 4-bromophenyl group is expected to alter both potency and selectivity relative to these benchmarks.

Monoamine oxidase inhibition Neuropsychiatric drug discovery Structure-activity relationship

Microtubule Inhibition Potential: Bromophenyl vs. Trimethoxyphenyl at the 5-Position

The pyrazoline-1-carbothioamide derivative SSE15206 (3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) is a potent microtubule depolymerizing agent with a GI50 of 197 nM in HCT116 colon cancer cells and the ability to overcome multidrug resistance by binding to the colchicine site of tubulin [1]. SSE15206 differs from the target compound solely at the 5-aryl substituent (3,4,5-trimethoxyphenyl vs. 4-bromophenyl). This single substitution change is predicted to significantly alter tubulin binding affinity and antiproliferative potency given that the trimethoxyphenyl motif is a known pharmacophore for colchicine-site engagement [1]. The 4-bromophenyl analogue represents a structurally distinct probe for dissecting the contribution of hydrophobic and halogen-bonding interactions to microtubule inhibition.

Microtubule depolymerization Anticancer drug discovery Multidrug resistance

Physicochemical Differentiation: Bromine vs. Chlorine at the 4-Position of the 5-Phenyl Ring

The target compound (C₁₇H₁₆BrN₃S, MW = 374.3 g/mol) possesses a 4-bromophenyl substituent, whereas the closest commercial analogue 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394238-69-8, C₁₇H₁₆ClN₃S, MW = 329.8 g/mol) features a 4-chlorophenyl group [1]. The bromine atom contributes a larger molar refractivity (8.87 vs. 6.03 cm³/mol for Cl), higher logP contribution (π = 0.86 vs. 0.71 for Cl), and a distinct electrostatic potential surface that facilitates halogen bonding with protein backbone carbonyls [2]. These differences predict altered membrane permeability, protein-binding interactions, and metabolic stability. In the context of MAO-A inhibition, where halogen bonding at the active site is implicated in docking studies [3], the bromine substituent may offer enhanced residence time compared to the chlorine analogue.

Physicochemical property optimization Lead optimization Drug-likeness assessment

Divergent Anticancer Potential: 4-Bromophenyl vs. Unsubstituted Phenyl at the 5-Position

A series of N-[5-(aryl)-3-phenyl-4,5-dihydropyrazole-1-carbothioyl]-acetamide derivatives was synthesized and evaluated for biological activity, establishing that the 5-aryl substituent is a critical determinant of target engagement [1]. Within related 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide scaffolds, the introduction of electron-withdrawing para-substituents on the 5-phenyl ring enhanced cytotoxicity against cancer cell lines. For example, 5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated distinct activity profiles compared to unsubstituted analogues . The 4-bromophenyl group of the target compound provides a combination of electron-withdrawing inductive effect and resonance donation that is absent in the unsubstituted phenyl, 4-methylphenyl, and 4-methoxyphenyl analogues, enabling exploration of electronic effects on anticancer potency.

Anticancer screening SAR expansion Fragment-based lead development

Recommended Application Scenarios for 5-(4-Bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in Lead Discovery and Chemical Biology


Differentiating Halogen-Dependent MAO-A Selectivity in Neuropsychiatric Lead Optimization

Procure this compound alongside the 4-chlorophenyl and 4-fluorophenyl analogues to construct a halogen-scanning library for MAO-A inhibition. Use the bromine analogue to probe the steric and electronic limits of the MAO-A active site, building on the finding that halogen substitution at the 5-phenyl ring enhances MAO-A selectivity [1]. This head-to-head comparison can delineate the contribution of halogen bonding to inhibitor potency, as suggested by docking studies of related pyrazole-1-carbothioamides [2].

Dissecting the Pharmacophoric Requirements for Microtubule Inhibition and MDR Circumvention

Utilize this compound as a structural comparator to SSE15206 (3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, GI50 = 197 nM in HCT116) [3]. By replacing the trimethoxyphenyl group with a 4-bromophenyl, researchers can isolate the contribution of the trimethoxy motif to colchicine-site binding and assess whether bromine-mediated hydrophobic or halogen-bonding interactions can partially rescue antiproliferative activity.

Building an Electronic SAR Matrix for Anticancer Pyrazole-1-carbothioamides

Incorporate this compound into a matrix of 5-aryl-substituted pyrazole-1-carbothioamides spanning electron-donating (4-OCH₃, 4-CH₃), electron-withdrawing (4-Br, 4-Cl, 4-CF₃), and sterically demanding substituents. This matrix facilitates quantitative structure-activity relationship (QSAR) modeling to predict optimal substituent parameters for cytotoxicity against specific cancer histotypes, leveraging the established anticancer potential of the pyrazole-1-carbothioamide class [4].

Halogen-Bond-Directed Fragment-Based Lead Discovery

The 4-bromophenyl moiety serves as a halogen-bond donor capable of engaging backbone carbonyl oxygens in protein binding sites. Use this compound in fragment-screening campaigns or as a reference ligand in X-ray crystallography and isothermal titration calorimetry (ITC) studies to quantify the thermodynamic contribution of Br-mediated halogen bonding to target-ligand complex stabilization, a feature not accessible with the 4-chloro or 4-fluoro analogues [5].

Quote Request

Request a Quote for 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.